2-Chloro-1-phenyl-1H-indole
Description
The Indole (B1671886) Scaffold: Structural Features and Significance in Organic Chemistry
The indole scaffold is an aromatic heterocyclic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a pyrrole (B145914) ring. semanticscholar.orgchemijournal.com This fusion of a six-membered and a five-membered ring imparts a unique electronic distribution and reactivity to the molecule. The indole nucleus is a prevalent feature in a vast array of natural products, pharmaceuticals, and advanced materials, underscoring its profound importance in organic synthesis. semanticscholar.orgresearchgate.net
The nitrogen atom in the pyrrole ring can be substituted, a position designated as N-1. researchgate.net The carbon atoms also offer sites for functionalization, with the C-3 position being particularly susceptible to electrophilic substitution due to its high electron density. rsc.org The ability to modify the indole scaffold at various positions allows for the creation of a diverse library of derivatives with a wide range of chemical and physical properties. researchgate.net
Importance of Substituted Indoles in Chemical Research
Substituted indoles are of paramount importance in chemical research due to their wide spectrum of biological activities and their role as versatile synthetic intermediates. mdpi.comrsc.org The strategic placement of different functional groups on the indole core can dramatically alter a compound's pharmacological profile, leading to the development of new therapeutic agents. pcbiochemres.com For instance, indole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.compcbiochemres.comomicsonline.org
The ability to introduce substituents at specific positions of the indole ring allows chemists to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. rsc.org This has made substituted indoles a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to multiple biological receptors with high affinity. chemrj.org
Positioning of 2-Chloro-1-phenyl-1H-indole within the Indole Family
This compound belongs to the class of substituted indoles, distinguished by specific modifications at the N-1 and C-2 positions. In this compound, the hydrogen atom at the N-1 position of the indole ring is replaced by a phenyl group, and the C-2 position is substituted with a chlorine atom. This particular arrangement of substituents defines its unique chemical character and reactivity compared to other indole derivatives.
Overview of Research Trajectories for this compound
Research concerning this compound and its closely related analogues has primarily focused on its synthesis and its potential as a building block for more complex molecules. The methodologies for synthesizing this and other 2-haloindoles have been a subject of investigation, aiming for efficient and selective processes. acs.org
Furthermore, derivatives of this compound, such as those with additional functional groups, have been explored for their potential applications in medicinal chemistry. For example, the introduction of a carboxylic acid or a carbaldehyde group at the C-3 position creates versatile intermediates for the synthesis of novel compounds with potential biological activities. lookchem.comontosight.aichemspider.com While specific biological activities for this compound itself are not extensively documented in the provided search results, the broader class of substituted indoles to which it belongs is a very active area of research. ontosight.ai
Chemical Properties and Synthesis
The following table summarizes some of the key chemical properties of a closely related derivative, this compound-3-carboxylic acid.
| Property | Value |
| Molecular Formula | C₁₅H₁₀ClNO₂ |
| Molecular Weight | 271.6984 g/mol |
| Boiling Point | 371.2°C at 760 mmHg |
| Flash Point | 178.3°C |
| Density | 1.33 g/cm³ |
| Vapor Pressure | 3.62E-06 mmHg at 25°C |
| Refractive Index | 1.651 |
| Data for this compound-3-carboxylic acid lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-phenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-14-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDVVMQAOSFOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 1 Phenyl 1h Indole
Classical Approaches to Indole (B1671886) Synthesis Applied to 2-Chloro-1-phenyl-1H-indole Precursors
Classical methods in organic chemistry provide the foundational routes for indole synthesis. While these methods may not directly yield this compound, they are instrumental in preparing the necessary precursors, such as 1-phenyl-1H-indole or 1-phenyl-1H-indol-2(3H)-one, which can then undergo chlorination.
The Fischer indole synthesis is a cornerstone for creating the indole nucleus. This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of a precursor to this compound, the reaction would commence with phenylhydrazine (B124118) and a suitable ketone or aldehyde. A plausible route involves the reaction of phenylhydrazine with an α-halo ketone, followed by cyclization and subsequent N-arylation to introduce the 1-phenyl group. Alternatively, N,N-diphenylhydrazine can be reacted with an appropriate carbonyl compound. The resulting 1-phenyl-1H-indole can then be chlorinated at the C2 position.
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. To apply this to a precursor for this compound, N-(2-alkylphenyl)formamide or a related derivative would be required. The introduction of the 1-phenyl substituent can be challenging in a traditional Madelung context. A more feasible adaptation would be to synthesize 1-phenyl-1H-indol-2(3H)-one (1-phenyloxindole) via a related cyclization, which can then be converted to the target compound. For example, the intramolecular cyclization of an N-phenyl-2-chloro-N-phenylacetamide derivative could yield the 1-phenyloxindole (B181609) precursor. This oxindole (B195798) can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to afford this compound.
The Reissert indole synthesis offers another classical route, which begins with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base. The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized to form indole-2-carboxylic acid. To adapt this for the synthesis of a 1-phenyl-substituted precursor, one would need to start with an N-phenyl-substituted o-nitroaniline derivative. The subsequent cyclization and decarboxylation would lead to the 1-phenyl-1H-indole core. The final step would be the selective chlorination at the 2-position.
Contemporary Strategies for the Formation of the this compound Core
Modern synthetic chemistry offers more direct and efficient methods for constructing substituted indoles, often utilizing transition-metal catalysis.
Modern cyclization strategies provide direct access to the 1-phenyl-1H-indole scaffold. One such method involves the reaction of 2-ethynylaniline (B1227618) with an aryl halide in the presence of a catalyst. For the synthesis of the 1-phenyl-1H-indole precursor, this would involve the reaction of 2-ethynylaniline with iodobenzene (B50100) or bromobenzene. The resulting indole can then be subjected to chlorination.
A notable contemporary approach is the direct synthesis of 2-chloroindoles from α-chloro-β-(o-aminoaryl)acrylates through a reductive cyclization process. This method provides a direct route to the 2-chloroindole core, which could potentially be adapted for N-phenylated substrates.
Transition-metal-catalyzed reactions, particularly those employing palladium, copper, or rhodium, have become powerful tools for indole synthesis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form the N-phenyl bond, followed by an intramolecular cyclization to construct the indole ring.
For instance, a common strategy involves the palladium-catalyzed reaction between a 2-haloaniline and a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization to form the indole. To obtain the 1-phenyl-1H-indole precursor, an N-phenyl-2-haloaniline could be coupled with an appropriate alkyne.
Another powerful contemporary method is the direct C-H activation/annulation cascade. This approach can construct the indole ring in a single step from simple starting materials. For example, the rhodium-catalyzed reaction of anilines with alkynes can lead to the formation of indoles. To generate the desired precursor, N-phenylaniline could be reacted with a suitable alkyne under catalytic conditions.
Once the 1-phenyl-1H-indole or 1-phenyl-1H-indol-2(3H)-one precursor is obtained through any of the above classical or contemporary methods, the final chlorination step is typically achieved using standard chlorinating agents. The treatment of 1-phenyl-1H-indol-2(3H)-one with phosphorus oxychloride (POCl₃) or Vilsmeier reagent is a common and effective method for the synthesis of this compound.
C-H Activation / Functionalization Routes Leading to this compound
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in modern organic synthesis. For the synthesis of substituted indoles, transition-metal catalysis, particularly with ruthenium, rhodium, and palladium, has become a prominent approach. mdpi.comacs.orgacs.org These methods often allow for the construction of the indole scaffold or its modification under mild conditions. mdpi.com
While direct C2-chlorination of a pre-formed 1-phenyl-1H-indole ring is a common route, C-H activation pathways offer alternative strategies, often involving cyclization of precursors. One such method involves the palladium(II)-catalyzed cyclization of imines, formed from anilines and terminal acetylenes, through a C-H activation mechanism. mdpi.com In a study exploring this one-pot, two-step process, the reaction of 3-chloroaniline (B41212) with phenylacetylene (B144264) yielded primarily 5-chloro-2-phenyl-1H-indole. However, a minor isomer, 4-chloro-2-phenyl-1H-indole , was also detected, demonstrating that C-H activation/cyclization can lead to chloro-substituted 2-phenyl-1H-indole structures, although regioselectivity remains a challenge. mdpi.com
Rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indole with alkenes has also been demonstrated, showcasing that the C-H bonds on the phenyl ring of the indole are susceptible to activation. nih.gov While this specific example leads to more complex fused systems rather than simple chlorination, it underscores the principle that C-H bonds on the 2-phenyl-1H-indole skeleton are reactive under appropriate catalytic conditions. The development of a C-H activation method that directly and selectively installs a chlorine atom at the C2-position remains a specific and advanced challenge.
Direct Halogenation Approaches and Their Applicability to this compound
Direct halogenation of the indole core is a primary method for synthesizing haloindoles. The regioselectivity of this reaction is highly dependent on the substituent at the N1-position. For the synthesis of This compound , the precursor is 1-phenyl-1H-indole. The phenyl group at the N1 position is electron-withdrawing, which plays a crucial role in directing halogenation to the C2 position. organic-chemistry.orgacs.orgresearchgate.net
A notable green and efficient method for the C2-halogenation of indoles utilizes an oxone-halide system. organic-chemistry.orgacs.org This approach avoids the use of traditional, often toxic, stoichiometric halogenating agents. The reaction proceeds by generating reactive halogenating species in situ from the combination of a simple halide salt (e.g., NaCl) and oxone as the oxidant. acs.orgresearchgate.net Studies have shown that for indoles bearing an electron-withdrawing group (EWG) on the nitrogen, such as the phenyl group in 1-phenyl-1H-indole, C2 chlorination is highly favored. organic-chemistry.orgresearchgate.net Optimization studies identified acetonitrile (B52724) as an effective solvent, achieving high yields for C2-halogenation. organic-chemistry.org
This method presents a significant advancement over older protocols, which might employ harsher reagents. The reaction is generally mild and demonstrates broad substrate compatibility. organic-chemistry.org
| Reagent System | Position of Halogenation | N-Substituent Requirement | Typical Solvent | Yield | Reference |
| Oxone-Halide | C2 | Electron-Withdrawing | Acetonitrile | up to 92% | organic-chemistry.org |
| Oxone-Halide | C3 | Independent of N-substituent electronics | Acetonitrile | - | organic-chemistry.org |
Regioselective Synthesis and Isomer Control
Control over the position of substitution (regioselectivity) is paramount in the synthesis of a specific isomer like This compound . As discussed, the electronic nature of the N1-substituent is a key determinant in direct halogenation. The N-phenyl group deactivates the indole ring towards electrophilic attack and directs incoming electrophiles, such as a chloronium ion, to the C2 position. organic-chemistry.orgresearchgate.net In contrast, indoles with electron-donating N-substituents or a free N-H typically undergo preferential halogenation at the C3 position, which is the most electron-rich site in the neutral indole ring.
Therefore, the synthesis of This compound from 1-phenyl-1H-indole via direct chlorination is an electronically favored process. The challenge of isomer control arises when reaction conditions could potentially lead to substitution at other positions. For instance, in C-H activation/cyclization routes, mixtures of isomers can be formed. The synthesis of 2-substituted indoles from anilines and acetylenes catalyzed by Hg(I)/Pd(II) produced 4-chloro-2-phenyl-1H-indole as a minor, inseparable isomer alongside the major 5-chloro product when starting from 3-chloroaniline. mdpi.com This highlights that while direct halogenation of 1-phenyl-1H-indole is highly regioselective for the C2 position, alternative routes must be carefully designed to control the formation of positional isomers.
Catalyst design can also play a role in regiocontrol. In other functionalizations of indoles, such as Pd-catalyzed arylation, the choice of catalyst and ligands has been shown to switch the selectivity between the C2 and C3 positions. researchgate.net This principle suggests that future catalyst development could offer even finer control over the chlorination of the indole scaffold.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency.
A key aspect of green chemistry is the use of environmentally benign solvents. The oxone-halide system for C2-chlorination is advantageous as it can be performed in relatively green solvents like acetonitrile. organic-chemistry.org Furthermore, some ruthenium-catalyzed C-H activation reactions for indole synthesis have been successfully conducted in aqueous solutions, which is highly desirable from an environmental perspective. mdpi.com While many traditional indole syntheses use harsh conditions and hazardous solvents, modern multicomponent reactions are being developed that proceed under mild conditions, further enhancing the sustainability of indole synthesis. rsc.org The development of a C2-chlorination protocol for 1-phenyl-1H-indole in water would be a significant green advancement.
Sustainable catalyst design focuses on using earth-abundant, non-toxic metals and developing systems that are highly efficient and recyclable. While palladium and rhodium are highly effective for C-H activation, their cost and toxicity are concerns. mdpi.comacs.org Research into catalysts based on more abundant metals like manganese rsc.org and cobalt chemistryviews.org is a key area of green chemistry.
Electrochemical methods represent a particularly green approach to catalysis. chemistryviews.org They can replace chemical oxidants with electricity, reducing waste and often allowing reactions to proceed under mild conditions. An electrocatalytic strategy using a cobalt catalyst has been developed for constructing chiral indoles, producing hydrogen gas as the only byproduct. chemistryviews.org Applying such electrocatalytic principles to the direct C2-chlorination of 1-phenyl-1H-indole could provide a highly sustainable manufacturing route.
| Green Approach | Principle | Application to Indole Synthesis | Reference |
| Oxone-Halide System | Replaces stoichiometric halogenating agents with in-situ generation from salt and a greener oxidant. | C2-chlorination of N-EWG indoles. | organic-chemistry.orgacs.orgresearchgate.net |
| Aqueous Media | Uses water as a safe, non-toxic solvent. | Ruthenium-catalyzed C-H activation/annulation. | mdpi.com |
| Earth-Abundant Catalysts | Replaces precious metals (Pd, Rh) with cheaper, less toxic alternatives (Mn, Co). | Mn-catalyzed C-H alkenylation; Co-electrocatalyzed C-H activation. | rsc.orgchemistryviews.org |
| Electrocatalysis | Uses electricity to drive reactions, avoiding chemical oxidants. | Enantioselective synthesis of chiral indoles. | chemistryviews.org |
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product selectivity. For the direct C2-chlorination of 1-phenyl-1H-indole using the oxone-halide system, the proposed mechanism involves the in-situ generation of a reactive halogenating species. organic-chemistry.org The reaction is believed to proceed via electrophilic attack on the indole ring. Due to the electron-withdrawing N-phenyl group, the C2 position is more susceptible to attack than the C3 position. This leads to the formation of a halonium ion intermediate, which then rearomatizes to yield the final This compound product. Water plays a critical role in the reaction pathway. organic-chemistry.org
In transition metal-catalyzed C-H activation routes, the mechanisms are more complex and vary with the metal and reactants. For palladium-catalyzed reactions, a common pathway involves the oxidative addition of a Pd(0) species to a substrate, followed by C-H activation to form a palladacycle intermediate. acs.org Subsequent steps, such as oxidative addition of another reagent and reductive elimination, release the final product and regenerate the active catalyst. acs.org For some cyclization reactions, a concerted metalation-deprotonation (CMD) mechanism is indicated by kinetic isotope effect studies to be the rate-determining C–H cleavage step. thieme-connect.com These mechanistic insights are vital for the rational design of new and improved synthetic routes.
Reactivity and Transformational Chemistry of 2 Chloro 1 Phenyl 1h Indole
Reactions at the C2 Position: Functional Group Interconversions
The chlorine atom at the C2 position of the indole (B1671886) core is the most reactive site for transformations. Its susceptibility to displacement and participation in metal-catalyzed coupling reactions allows for the introduction of a wide array of substituents, thereby enabling the synthesis of diverse indole derivatives.
Nucleophilic Substitution Reactions (e.g., Replacement of Chlorine)
The electron-deficient nature of the C2 carbon, enhanced by the adjacent nitrogen atom and the chloro-substituent, facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct replacement of the chlorine atom by various nucleophiles. While direct SNAr reactions on electron-rich aromatic systems can be challenging, the indole nucleus, particularly at the C2 position, can undergo such transformations under appropriate conditions.
Common nucleophiles employed in these reactions include primary and secondary amines, which lead to the formation of 2-aminoindole derivatives. These reactions are often carried out at elevated temperatures in the presence of a base. The choice of solvent and base is crucial to facilitate the reaction and minimize side products. For instance, the reaction of 2-chloro-N-arylindoles with amines can provide access to 2-aminoindoles, which are important pharmacophores.
Table 1: Examples of Nucleophilic Substitution on 2-Chloroindoles
| Nucleophile | Product | Conditions | Notes |
| Secondary Amine (e.g., Piperidine) | 2-(Piperidin-1-yl)-1-phenyl-1H-indole | High temperature, polar aprotic solvent (e.g., DMF, NMP) | Provides access to C2-aminated indoles. |
| Primary Amine (e.g., Aniline) | N,1-Diphenyl-1H-indol-2-amine | Elevated temperature, base (e.g., K2CO3) | Yields can be variable depending on the amine's nucleophilicity. |
| Alkoxide (e.g., Sodium Methoxide) | 2-Methoxy-1-phenyl-1H-indole | Anhydrous conditions, polar solvent (e.g., Methanol) | Forms 2-alkoxyindole derivatives. |
Note: The conditions presented are generalized from reactions on similar 2-chloroindole systems due to a lack of specific literature on 2-Chloro-1-phenyl-1H-indole.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C2-chloro position of the indole serves as an excellent handle for these transformations. organic-chemistry.org
Suzuki-Miyaura Coupling: This reaction pairs the 2-chloroindole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents at the C2 position. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 2-chloroindole with a terminal alkyne, leading to the synthesis of 2-alkynylindoles. wikipedia.org This transformation is typically co-catalyzed by palladium and copper salts in the presence of an amine base. organic-chemistry.org These products are valuable intermediates for further cyclization reactions or for the synthesis of conjugated systems.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 2-chloroindole with an alkene to form a 2-vinylindole derivative. wikipedia.org This reaction provides a direct method for the alkenylation of the indole core. The stereoselectivity of the newly formed double bond is often a key consideration in this reaction.
Buchwald-Hartwig Amination: This reaction is a highly efficient method for forming C-N bonds by coupling the 2-chloroindole with primary or secondary amines. wikipedia.org It offers a milder and more general alternative to traditional nucleophilic substitution for the synthesis of 2-aminoindoles. The reaction relies on a palladium catalyst and a bulky electron-rich phosphine ligand. wikipedia.orglibretexts.org
Table 2: Overview of Cross-Coupling Reactions at the C2 Position
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)2 / SPhos, XPhos | 2-Aryl/Vinyl-1-phenyl-1H-indole |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | 2-Alkynyl-1-phenyl-1H-indole |
| Heck | Alkene | Pd(OAc)2 / PPh3 | 2-Alkenyl-1-phenyl-1H-indole |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3 / BINAP, Xantphos | 2-Amino-1-phenyl-1H-indole |
Note: Catalyst and ligand systems are illustrative examples and are optimized based on the specific substrates.
Reductive Dehalogenation Strategies
The chlorine atom at the C2 position can be selectively removed through reductive dehalogenation, providing a route to the parent 1-phenyl-1H-indole scaffold. This transformation is valuable when the chloro group is used as a temporary directing or activating group during a synthetic sequence.
Common methods for reductive dehalogenation include catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). Other methods may involve the use of metal hydrides or dissolving metal reduction systems. The conditions for these reactions are generally mild and high-yielding.
Reactions at the N1 Phenyl Group: Substituent Effects and Modifications
The N1-phenyl group is less reactive than the indole core itself but can undergo functionalization, typically through electrophilic aromatic substitution or by introducing a leaving group that can participate in cross-coupling reactions. The electronic nature of the indole moiety influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution on the N1 Phenyl Ring
The N-phenyl group can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org The indole nucleus acts as a deactivating group through its inductive effect, but its resonance effects can direct incoming electrophiles. The substitution pattern is typically directed to the para position of the phenyl ring, and to a lesser extent, the ortho position, due to steric hindrance from the indole core.
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst allows for the selective mono- or di-halogenation of the phenyl ring. researchgate.net These halogenated derivatives are then excellent precursors for further cross-coupling reactions.
Nitration: Nitration can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. Careful control of reaction conditions is necessary to prevent side reactions on the electron-rich indole ring.
Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids like AlCl3, can introduce acyl or alkyl groups onto the phenyl ring. wikipedia.orglibretexts.org The para product is generally favored.
Table 3: Electrophilic Aromatic Substitution on the N1-Phenyl Group
| Reaction | Reagent | Typical Product |
| Bromination | NBS, catalyst | 2-Chloro-1-(4-bromophenyl)-1H-indole |
| Nitration | HNO3 / H2SO4 | 2-Chloro-1-(4-nitrophenyl)-1H-indole |
| Acylation | Acyl chloride, AlCl3 | 1-(4-Acetylphenyl)-2-chloro-1H-indole |
Functionalization of the Phenyl Group via Cross-Coupling
Once a functional handle, such as a halogen, is installed on the N1-phenyl ring via electrophilic substitution, it can be further elaborated using palladium-catalyzed cross-coupling reactions. This two-step sequence provides a powerful strategy for synthesizing complex, multi-substituted N-phenylindole derivatives.
For example, a 2-chloro-1-(4-bromophenyl)-1H-indole intermediate can undergo a Suzuki-Miyaura reaction with a different arylboronic acid to generate a biaryl-substituted indole. Similarly, Sonogashira, Heck, or Buchwald-Hartwig reactions can be performed on the halogenated N-phenyl ring, demonstrating the orthogonality of the reactivity between the C2-chloro and the N-phenyl-halogen positions under carefully chosen conditions. This selective, stepwise functionalization underscores the synthetic utility of the title compound. nih.gov
Reactions at the Indole Core (C3, C4-C7 Positions)
Electrophilic Attack at C3
The C3 position of the indole nucleus is the most nucleophilic and readily undergoes electrophilic substitution. In this compound, this position is unsubstituted and remains highly activated for such reactions.
A prominent example of this reactivity is the Vilsmeier-Haack reaction. Treatment of this compound with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) leads to the efficient formation of this compound-3-carbaldehyde. google.com This reaction introduces a formyl group at the C3 position, a versatile handle for further synthetic transformations.
Under more forceful reaction conditions, such as performing the Vilsmeier reaction under reflux, bis-formylation can occur. unibo.itunibo.it This results in the synthesis of this compound-3,6-dicarbaldehyde, indicating that after the highly reactive C3 position is substituted, further electrophilic attack can be directed to the C6 position of the benzene (B151609) ring. unibo.itunibo.it
Table 1: Electrophilic Formylation of this compound
| Reagents | Conditions | Product | Position of Attack |
|---|---|---|---|
| POCl₃, DMF | Standard | This compound-3-carbaldehyde google.com | C3 |
| POCl₃, DMF | Reflux | This compound-3,6-dicarbaldehyde unibo.it | C3 and C6 |
While specific examples for Friedel-Crafts acylation on this compound are not detailed in the surveyed literature, this reaction is a cornerstone of indole chemistry and is expected to proceed at the C3 position to yield the corresponding 3-acylindole derivative.
Metalation and Subsequent Functionalization
Oxidation and Reduction Chemistry
The this compound scaffold can undergo both oxidation and reduction, targeting either the indole core or its substituents.
Oxidation: The indole ring is susceptible to oxidation. A common transformation is the oxidation of the pyrrole (B145914) ring to form an oxindole (B195798). Procedures involving reagents like N-chlorosuccinimide have been used to convert indole derivatives into the corresponding oxindoles, suggesting a potential pathway for the oxidation of this compound. google.comgoogleapis.com
Reduction: The reduction chemistry can be directed at the substituents. For instance, the aldehyde group in this compound-3-carbaldehyde can be selectively reduced to a primary alcohol using standard reducing agents like sodium borohydride. smolecule.com Information regarding the reduction of the indole core itself, such as the hydrogenation of the pyrrole double bond or the reductive cleavage (dechlorination) of the C2-Cl bond, is not extensively documented for this specific substrate.
Rearrangement Reactions Involving the this compound Scaffold
Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer. Based on the available scientific literature, specific studies focusing on the rearrangement reactions of the this compound scaffold have not been reported. This area of its chemistry remains largely unexplored.
Photochemical Transformations and Reactivity
Photochemistry involves chemical reactions initiated by the absorption of light. While photochemical reactions of various indole derivatives have been investigated, there is a lack of specific research detailing the photochemical transformations and reactivity of this compound.
Catalytic Activation and Derivatization Strategies for this compound
The chlorine atom at the C2 position is a key functional group for derivatization, serving as a leaving group in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
The electron-withdrawing nature of the indole nucleus, further enhanced by substituents like a formyl group at the C3 position, facilitates nucleophilic aromatic substitution (SₙAr) at the C2 position. For example, this compound-3-carbaldehyde reacts with amines, such as piperazine (B1678402) or N,N-dimethylethanediamine, to displace the chloride and form the corresponding 2-aminoindole derivatives. googleapis.com These reactions are typically carried out by heating the substrates in a suitable solvent like dioxane. googleapis.com
Table 2: Nucleophilic Substitution at C2 of this compound-3-carbaldehyde
| Nucleophile | Conditions | Product |
|---|---|---|
| Piperazine | Dioxane, Reflux | 1-Phenyl-2-(piperazin-1-yl)-1H-indole-3-carbaldehyde googleapis.com |
| N,N-Dimethylethanediamine | Dioxane, Reflux | 2-((2-(Dimethylamino)ethyl)amino)-1-phenyl-1H-indole-3-carbaldehyde googleapis.com |
Furthermore, the C2-Cl bond is well-suited for a variety of palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not prevalent, 2-chloroindoles are generally viable substrates for reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form a C-C bond, leading to 2-aryl or 2-vinylindoles.
Heck Reaction: Coupling with alkenes to introduce a vinyl group at the C2 position.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing an alternative to the SₙAr pathway that may proceed under milder conditions with a broader substrate scope.
Sonogashira Coupling: Reaction with terminal alkynes to synthesize 2-alkynylindoles.
These catalytic methods represent a powerful and versatile strategy for the derivatization of the this compound scaffold, enabling the construction of complex molecules from this readily accessible precursor.
Spectroscopic and Structural Characterization Methodologies for 2 Chloro 1 Phenyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the determination of the molecular structure of organic compounds in solution and the solid state. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for the atomic arrangement and stereochemical details of 2-Chloro-1-phenyl-1H-indole.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Structural Elucidation
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and potentially ¹⁵N NMR would be employed for its initial structural assessment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring and the N-phenyl substituent. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons on the phenyl ring will typically appear in the aromatic region (approximately 7.0-8.0 ppm). The protons on the indole core will also resonate in this region, with their precise shifts dependent on the electronic effects of the chloro and phenyl substituents. The integration of these signals provides a ratio of the number of protons in each unique environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shift of the carbon directly attached to the chlorine atom (C2) is expected to be significantly influenced by the electronegativity of the halogen. The carbons of the phenyl ring and the indole nucleus will have characteristic chemical shifts in the aromatic region (typically 110-140 ppm).
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the nitrogen atom within the indole ring. The chemical shift of the nitrogen would be sensitive to the nature of the substituent at the N1 position (the phenyl group) and the C2 position (the chloro group).
Expected ¹H and ¹³C NMR Data (Hypothetical):
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H3 | 6.5 - 7.0 | C3: 100 - 110 |
| H4 | 7.0 - 7.5 | C4: 120 - 125 |
| H5 | 7.0 - 7.5 | C5: 120 - 125 |
| H6 | 7.0 - 7.5 | C6: 120 - 125 |
| H7 | 7.5 - 8.0 | C7: 110 - 115 |
| Phenyl-H (ortho) | 7.3 - 7.6 | Phenyl-C (ortho) |
| Phenyl-H (meta) | 7.3 - 7.6 | Phenyl-C (meta) |
| Phenyl-H (para) | 7.3 - 7.6 | Phenyl-C (para) |
| - | - | C2: 125 - 135 |
| - | - | C3a: 128 - 132 |
| - | - | C7a: 135 - 140 |
| - | - | Phenyl-C (ipso) |
Note: These are estimated ranges based on known substituent effects on indole and benzene (B151609) rings. Actual values would need to be determined experimentally.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, allowing for the assignment of adjacent protons on the indole and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, enabling the unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule, for instance, confirming the attachment of the phenyl group to the indole nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. This could be used to determine the relative orientation of the phenyl ring with respect to the indole plane.
Solid-State NMR Methodologies
Solid-state NMR (ssNMR) can provide valuable structural information for crystalline or amorphous solid samples. For this compound, ssNMR could be used to study the local environment of the chlorine atom through techniques like ³⁵Cl ssNMR. This can provide insights into intermolecular interactions, such as halogen bonding, in the solid state.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Methodologies
Vibrational spectroscopy probes the vibrational modes of a molecule and provides information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C stretching vibrations of the indole and phenyl rings, and the C-N stretching of the indole nucleus. The C-Cl stretching vibration would also be present, typically in the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give strong signals in the Raman spectrum, which would be useful for characterizing the indole and phenyl moieties of the molecule.
Expected Vibrational Frequencies:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch | 1350 - 1250 |
| C-Cl Stretch | 800 - 600 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this molecular ion peak would be accompanied by an isotopic peak (M+2) with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of a chlorine atom, a phenyl group, or other small neutral molecules, providing further confirmation of the structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound with high confidence.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound (molar mass: 227.69 g/mol ), an initial mass spectrometry (MS) scan would identify the molecular ion peak [M]⁺˙. Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), this peak would appear as a characteristic doublet at m/z 227 and m/z 229.
In an MS/MS experiment, the m/z 227 ion would be selectively isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure. The fragmentation of this compound is predicted to proceed through several key pathways based on the established fragmentation of aromatic, halogenated, and N-aryl compounds.
Key expected fragmentation pathways include:
Loss of a chlorine radical: Cleavage of the C-Cl bond would result in a fragment ion at m/z 192.
Cleavage of the N-phenyl bond: Fission of the bond between the indole nitrogen and the phenyl group could lead to the formation of a phenyl cation (C₆H₅⁺) at m/z 77 or a 2-chloro-1H-indole radical cation at m/z 150.
Loss of HCl: A rearrangement followed by the elimination of a neutral hydrogen chloride molecule could produce a fragment at m/z 191.
Fragmentation of the indole ring: The indole nucleus itself can undergo characteristic ring cleavages, though these are typically less prominent than the loss of substituents.
These predicted fragmentation patterns allow for the unambiguous structural confirmation of the molecule.
| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Significance |
|---|---|---|
| 227/229 | [M]⁺˙ (Molecular Ion) | Confirms molecular weight and presence of one chlorine atom. |
| 192 | [M - Cl]⁺ | Indicates cleavage of the carbon-chlorine bond. |
| 191 | [M - HCl]⁺˙ | Suggests rearrangement and loss of neutral HCl. |
| 150 | [C₈H₅ClN]⁺˙ (2-chloro-1H-indole cation) | Results from the loss of the phenyl group. |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Confirms the presence of the N-phenyl substituent. |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
Electronic spectroscopy provides critical insights into the conjugated π-systems within a molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* electronic transitions originating from the indole and phenyl chromophores.
The indole ring system typically displays two characteristic absorption bands: a higher-energy band (¹B transition) around 200-230 nm and a lower-energy, broader band (¹Lₐ transition) between 260-290 nm. The N-phenyl substituent introduces another chromophore and extends the conjugation, which is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted indole. The chlorine atom at the 2-position, being an auxochrome with both inductive (-I) and resonance (+R) effects, would further modulate the electronic transitions, likely contributing to additional red-shifting and potential changes in absorption intensity (hyperchromic or hypochromic effects).
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many indole derivatives are known to be fluorescent. Following excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The emission spectrum's characteristics, including its maximum wavelength (λₑₘ) and quantum yield, are sensitive to the molecular structure and the solvent environment. The presence of the heavy chlorine atom could potentially decrease the fluorescence quantum yield through enhanced intersystem crossing.
| Spectroscopic Parameter | Expected Observation for this compound | Basis of Prediction |
|---|---|---|
| UV Absorption Maxima (λₘₐₓ) | ~230-250 nm and ~280-310 nm | Based on π → π* transitions in N-phenylindole systems, with expected bathochromic shifts. researchgate.netacs.org |
| Molar Absorptivity (ε) | High, typical for extended π-systems. | Presence of two aromatic rings in conjugation. |
| Fluorescence Emission Maxima (λₑₘ) | >320 nm | Expected Stokes shift from the lowest energy absorption band. nih.govmdpi.com |
| Fluorescence Quantum Yield (ΦF) | Moderate to low | Potential quenching effect from the chlorine atom (heavy-atom effect). |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information, including bond lengths, bond angles, and torsion angles with very high precision.
Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, identifying any significant intermolecular interactions such as π-π stacking or C-H···Cl hydrogen bonds that stabilize the solid-state structure.
| Structural Parameter | Expected Value/Observation | Information Provided |
|---|---|---|
| Crystal System | To be determined by experiment (e.g., Monoclinic, Orthorhombic). | Defines the symmetry and shape of the unit cell. |
| Space Group | To be determined by experiment (e.g., P2₁/c). | Describes the symmetry operations within the unit cell. |
| C-Cl Bond Length | ~1.74 Å | Confirms the covalent bond between carbon and chlorine. |
| N-C(phenyl) Bond Length | ~1.43 Å | Characterizes the linkage between the indole nitrogen and the phenyl ring. |
| Indole-Phenyl Dihedral Angle | Likely > 0° (non-planar) | Reveals the degree of twisting between the two aromatic rings. mdpi.com |
| Intermolecular Interactions | Potential for π-π stacking. | Explains the forces governing crystal packing. |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if applicable)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.
The molecule this compound, as drawn, does not possess a stereocenter and is achiral. Therefore, in an isotropic solution, it would not exhibit an ECD or VCD spectrum.
However, the "if applicable" clause becomes relevant when considering the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. For N-aryl indoles, if there are sufficiently bulky substituents ortho to the N-C(aryl) bond, rotation can be restricted to the point where distinct, non-interconverting enantiomers can be isolated at room temperature. nih.govacademie-sciences.frrsc.org
For the parent this compound, the rotational barrier is expected to be too low to allow for the isolation of stable atropisomers. Thus, this technique is generally not applicable. If, however, bulky groups were introduced (e.g., at the ortho positions of the phenyl ring or the 7-position of the indole), stable atropisomers could potentially exist. In such a hypothetical case, ECD and VCD would be essential tools. The separated enantiomers would produce mirror-image ECD spectra, allowing for the assignment of their absolute configuration by comparing experimental spectra to those predicted by quantum chemical calculations.
Theoretical and Computational Investigations of 2 Chloro 1 Phenyl 1h Indole
Quantum Chemical Calculations: Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals and energy levels.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.gov For 2-chloro-1-phenyl-1H-indole, DFT calculations, commonly using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), can determine the optimal bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net
The key structural feature of interest in this compound is the dihedral angle between the plane of the indole (B1671886) ring and the phenyl ring at the N1 position. DFT calculations can map the energy profile of the rotation around the N1-C(phenyl) bond, revealing the most stable conformation and the energy barriers between different rotational isomers. This information is crucial for understanding the molecule's three-dimensional shape and flexibility.
Table 1: Predicted Structural Parameters for this compound from DFT Geometry Optimization
| Parameter | Description | Typical Predicted Value Range |
|---|---|---|
| C2-Cl Bond Length | The length of the bond between the carbon at position 2 and the chlorine atom. | 1.73 - 1.75 Å |
| N1-C(phenyl) Bond Length | The length of the bond connecting the indole nitrogen to the phenyl ring. | 1.42 - 1.44 Å |
| Indole-Phenyl Dihedral Angle | The twist angle between the indole and phenyl ring planes in the lowest energy state. | 40° - 60° |
| C-N-C Bond Angle | The bond angle around the nitrogen atom within the indole ring. | 108° - 110° |
Note: The values in this table are illustrative, based on typical DFT calculations for similar heterocyclic compounds, and represent the type of data generated.
While DFT is efficient, ab initio methods provide a pathway to higher accuracy, albeit at a greater computational cost. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered gold standards for calculating electronic energies. nih.gov
These high-accuracy methods are often employed to calculate the energies of specific, critical points on the potential energy surface that have been previously optimized using DFT. For this compound, CCSD(T) calculations could be used to obtain a highly accurate energy difference between rotational conformers or to benchmark the activation energy of a reaction calculated with DFT. nih.gov This approach ensures the reliability of the computational predictions.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or methanol), and calculating the forces on each atom to model its motion. researchgate.net
These simulations, which rely on force fields like AMBER or CHARMM, can reveal how the phenyl ring rotates relative to the indole core at a given temperature and how the molecule interacts with its surroundings through non-covalent forces. mdpi.com Such studies are vital for understanding how the molecule behaves in solution, which is crucial for predicting its behavior in chemical reactions or biological systems. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com
The energies of the HOMO and LUMO, as well as the energy gap between them (HOMO-LUMO gap), are important descriptors of a molecule's reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. researchgate.net DFT calculations are routinely used to compute these orbital energies and related electronic properties. nih.gov
Table 2: Calculated Electronic Properties of this compound based on FMO Theory
| Property | Formula | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. researchgate.net |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. researchgate.net |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. researchgate.net |
| Chemical Softness (σ) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. researchgate.net |
| Electrophilicity Index (ω) | μ² / (2η) where μ = (EHOMO + ELUMO) / 2 | Measures the propensity to accept electrons. researchgate.net |
Note: This table outlines the parameters derived from FMO analysis. The actual values would be obtained from quantum chemical calculations.
Computational Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide a direct link between a molecule's structure and its spectral signatures.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. tandfonline.comnih.gov Comparing the calculated spectrum of this compound with experimental data can help confirm its structure. nih.gov
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to observed spectral bands.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. tandfonline.com This can help identify the electronic transitions responsible for the molecule's absorption of light.
Reaction Mechanism Exploration using Computational Chemistry
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. nih.gov
For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution at the C2 position, computational methods would be used to:
Optimize Geometries: Determine the structures of the reactants, products, and any intermediates.
Locate Transition States: Find the structure of the highest energy point (the transition state) along the reaction coordinate. A transition state connects the reactants (or an intermediate) to the products. scielo.br
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate. scielo.br
These calculations provide a step-by-step molecular movie of the reaction, revealing bond-breaking and bond-forming processes and explaining why certain products are formed over others. researchgate.net
Applications of 2 Chloro 1 Phenyl 1h Indole in Chemical Science
As a Versatile Building Block in Complex Chemical Synthesis
The presence of a halogen at the C2 position of the indole (B1671886) nucleus makes 2-Chloro-1-phenyl-1H-indole an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.
Notable examples of such transformations include the Suzuki-Miyaura coupling , which involves the reaction of the chloroindole with an organoboron compound. This reaction is widely used to synthesize biaryl and substituted aryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. Similarly, the Heck reaction allows for the coupling of this compound with alkenes to form substituted vinylindoles, which can be further elaborated into more complex structures.
Furthermore, the Buchwald-Hartwig amination provides a direct route to introduce nitrogen-based functionalities at the 2-position of the indole ring. wikipedia.orglibretexts.orgjk-sci.comacsgcipr.org This reaction is crucial for the synthesis of various nitrogen-containing heterocyclic compounds with potential biological activities. The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the chloroindole to a palladium(0) complex, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (for Heck coupling), and finally, reductive elimination to yield the desired product and regenerate the catalyst.
The strategic application of these cross-coupling reactions on this compound opens avenues for the synthesis of a wide range of complex molecules, including but not limited to, substituted indoles, carbazole derivatives, and other polycyclic aromatic compounds.
Role in Materials Science and Engineering
The indole scaffold is a key component in many organic functional materials due to its electron-rich nature and charge-transporting properties. This compound serves as a valuable starting material for the synthesis of novel materials with tailored electronic and optical properties.
Organic Electronics and Optoelectronic Devices
While specific research on this compound in organic electronics is an emerging area, the broader class of indole derivatives has shown significant promise. Indole-based materials are being explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to functionalize the 2-position of the indole ring through the chloro substituent allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device performance. The introduction of different aryl or heteroaryl groups via cross-coupling reactions can significantly impact the photophysical and electrochemical properties of the resulting materials.
Polymer Chemistry and Functional Materials
The reactivity of the chlorine atom in this compound can be exploited in polymerization reactions to create novel functional polymers. For instance, it can potentially act as a monomer in polycondensation or cross-coupling polymerization reactions. The resulting polymers, incorporating the 1-phenyl-1H-indole moiety in the backbone or as a pendant group, could exhibit interesting properties such as thermal stability, conductivity, and photoluminescence. Research into indole-based functional polymers has demonstrated their potential in various applications, including sensors and electronic devices. researchgate.netrsc.orgmdpi.com
Dye Chemistry and Pigment Development
Azo dyes, characterized by the -N=N- functional group, represent a large and important class of colorants. nih.govplantarchives.org The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. unb.canih.govresearchgate.net While direct synthesis of azo dyes from this compound is not the primary application, its derivatives, particularly those where the chloro group is replaced by an amino group, could serve as coupling components. The resulting azo dyes incorporating the 1-phenyl-1H-indole scaffold may exhibit unique coloristic and photophysical properties, making them of interest for applications in textiles, printing, and optical data storage.
Applications in Agrochemical Research
The indole nucleus is a common feature in many biologically active compounds, including those with applications in agriculture. The derivatization of this compound offers a pathway to novel compounds with potential herbicidal and fungicidal properties.
Precursors for Herbicides and Fungicides
Research has shown that various substituted 2-phenyl-1H-indoles exhibit fungicidal activity against phytopathogenic fungi. researchgate.netmdpi.comnih.govasianpubs.orgasianpubs.org Although specific studies on the direct use of this compound as a precursor for commercial agrochemicals are not widely documented, its role as a versatile intermediate is evident. The chloro-substituent can be replaced by various functional groups through nucleophilic substitution or cross-coupling reactions to generate a library of derivatives. These derivatives can then be screened for their biological activity.
For example, the synthesis of novel N-phenyl heterocyclic carboxamides, a class of compounds known to exhibit herbicidal activity, could potentially start from 2-amino-1-phenyl-1H-indole, which can be synthesized from this compound via a Buchwald-Hartwig amination. mdpi.comnih.govnih.gov Similarly, the introduction of specific pharmacophores known to be active against fungal pathogens can lead to the development of new fungicidal agents. rudn.ru
Below is a table summarizing the potential applications and the key reactions involved:
| Application Area | Key Reactions/Concepts | Potential Products |
| Complex Chemical Synthesis | Suzuki-Miyaura Coupling, Heck Reaction, Buchwald-Hartwig Amination | Substituted Indoles, Carbazole Derivatives, Polycyclic Aromatic Compounds |
| Materials Science | Polymerization, Cross-Coupling for Functionalization | Functional Polymers, Organic Electronic Materials, Novel Dyes |
| Agrochemical Research | Nucleophilic Substitution, Cross-Coupling for Derivatization | Herbicide Precursors, Fungicide Precursors |
Insecticides and Plant Growth Regulators
Insecticidal Potential: Research has demonstrated that various synthetic indole derivatives possess insecticidal properties. For instance, novel phenylpyrazoles containing a 2,2,2-trichloro-1-alkoxyethyl moiety have been synthesized and shown to exhibit excellent activity against a range of insects, including bean aphids, mosquitos, and diamondback moths. nih.govbohrium.com Similarly, new 2-phenylpyridine derivatives have demonstrated significant insecticidal activity against pests like Mythimna separata. nih.gov The structural similarity of this compound to these active compounds suggests that it could serve as a scaffold for the development of new insecticidal agents. The presence of the chlorine atom, a common feature in many commercial insecticides, may enhance its biological activity.
Plant Growth Regulation: Indole-3-acetic acid (IAA) is a well-known natural plant hormone that plays a crucial role in regulating various aspects of plant growth and development. nih.gov This has led to the development of numerous synthetic indole derivatives as plant growth regulators (PGRs). tandfonline.compurdue.edu While there is no specific data on this compound as a PGR, its indole core suggests a potential for such activity. The substitution pattern on the indole ring can influence the compound's interaction with plant hormone receptors and metabolic pathways. Further research would be necessary to determine if this compound or its derivatives exhibit any agonistic or antagonistic effects on plant growth. The fungicidal activity of some substituted 2-phenyl-1H-indoles against phytopathogenic fungi also points to the potential of this class of compounds in crop protection. asianpubs.orgresearchgate.net
Contribution to Catalyst and Ligand Design in Organic Reactions
The electron-rich nature of the indole nucleus makes it a valuable component in the design of ligands for transition metal catalysis. While the specific application of this compound in this context is not documented, related indole-containing molecules have been successfully employed.
Indole derivatives can act as ligands for various transition metals, forming complexes that catalyze a wide range of organic transformations. nih.gov The nitrogen atom of the indole ring and the potential for C-H activation at various positions provide multiple coordination sites. The electronic properties of the indole ring, which can be tuned by substituents like the chloro and phenyl groups in this compound, can influence the catalytic activity and selectivity of the resulting metal complex. For example, the catalytic activities of 2-imino-1,10-phenanthrolyl iron and cobalt metal complexes have been quantitatively investigated, demonstrating the impact of ligand structure on catalytic performance. nih.gov
Furthermore, indole-based chiral heterocycles are important in asymmetric catalysis, serving as chiral ligands or catalysts. nih.gov The synthesis of functionalized indoles through C-H activation is an active area of research, highlighting the importance of these scaffolds in developing novel catalytic systems. thieme-connect.com The unique electronic and steric properties of this compound could potentially be exploited in the design of new catalysts and ligands for stereoselective synthesis.
Development of Chemical Probes and Sensors
Chemical probes are small molecules used to study and manipulate biological systems, while chemical sensors are designed to detect specific analytes. mskcc.orgnih.govsnv63.ru The indole scaffold, with its inherent fluorescence and ability to participate in hydrogen bonding and other non-covalent interactions, is a common feature in the design of such tools.
Although there are no specific reports on the use of this compound as a chemical probe or sensor, related indole-based compounds have shown significant promise. For instance, an indole-based chemosensor has been developed for the detection of fluoride ions. spectroscopyonline.com Other indole-based chemosensors have been designed for the sequential recognition of mercury (Hg2+) and cyanide (CN−) ions. semanticscholar.org The fluorescence properties of the indole ring can be modulated by the binding of an analyte, leading to a detectable signal. The substituents on the indole ring play a crucial role in determining the selectivity and sensitivity of the sensor. The chloro and phenyl groups of this compound could be functionalized to introduce specific binding sites for target analytes, paving the way for the development of novel chemical sensors.
Role in Environmental Chemistry and Remediation Technologies
The role of this compound in environmental chemistry and remediation is an area that remains to be explored. Generally, halogenated organic compounds can be persistent environmental pollutants. Understanding the environmental fate and potential for biodegradation of such compounds is crucial.
While no studies have specifically investigated the environmental impact or remediation of this compound, research into the biodegradation of other chlorinated aromatic compounds could provide insights. The microbial degradation of such compounds often involves initial enzymatic dehalogenation or oxidation steps. The specific structure of this compound would influence its susceptibility to such degradation pathways. Further research is needed to assess its environmental persistence, potential toxicity, and the feasibility of bioremediation strategies.
Structure Activity and Structure Property Relationship Studies for 2 Chloro 1 Phenyl 1h Indole Analogues
Systematic Structural Modifications and Their Impact on Reactivity Profiles
Systematic structural modifications of the 2-chloro-1-phenyl-1H-indole scaffold are crucial for understanding its reactivity. The indole (B1671886) core is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. nih.govresearchgate.net However, the substituents at the N1 (phenyl) and C2 (chloro) positions significantly modulate this reactivity.
One common modification involves altering the substituents on the N1-phenyl ring. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on this ring can influence the electron density of the indole nucleus, thereby affecting its reactivity towards electrophiles. rsc.org For instance, palladium-catalyzed coupling reactions of 2-iodoaniline (B362364) derivatives with internal alkynes have been shown to be a versatile method for synthesizing 2,3-disubstituted indoles, where the nature of the substituents on both reactants plays a key role in the reaction outcome. acs.org
Another strategic modification is the substitution at other positions of the indole ring. For example, the presence of a bulky substituent at the C3 position can direct reactions to other sites, such as the C2 position. pku.edu.cn The reactivity is also influenced by the nature of the halogen at the C2 position. While this article focuses on the 2-chloro derivative, studies on related 2-haloindoles (e.g., bromo and iodo) provide valuable comparative data on reactivity trends in reactions like metal-catalyzed cross-coupling. acs.org
A summary of how structural modifications can influence the reactivity of the this compound core is presented in the table below.
| Modification Site | Type of Substituent | Expected Impact on Reactivity |
| N1-Phenyl Ring | Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Increases electron density on the indole nucleus, potentially enhancing reactivity towards electrophiles. |
| N1-Phenyl Ring | Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Decreases electron density on the indole nucleus, potentially reducing reactivity towards electrophiles. |
| C3 Position | Bulky Groups | May sterically hinder reactions at C3, potentially directing electrophilic attack to other positions. |
| Indole Benzene (B151609) Ring | Electron-Donating or Withdrawing Groups | Modulates the overall electron density and nucleophilicity of the indole system, affecting reaction rates and regioselectivity. nih.gov |
Influence of Electronic and Steric Effects of Substituents on Indole Reactivity
The reactivity of the indole ring in this compound analogues is profoundly influenced by the electronic and steric properties of its substituents. The indole nucleus is inherently electron-rich, which typically directs electrophilic substitution to the C3 position. nih.gov However, the interplay of electronic and steric effects from substituents can alter this intrinsic reactivity.
Electronic Effects: Substituents on both the N1-phenyl ring and the indole core can modulate the electron density of the heterocyclic system.
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), at the 5-position of the indole ring enhance its nucleophilicity. This generally leads to higher yields in reactions involving electrophiles. rsc.org Conversely, when EDGs are present on aromatic aldehydes used in condensation reactions with indoles, they can increase the aldehyde's nucleophilicity, leading to faster reaction times and higher yields. rsc.org
Steric Effects: Steric hindrance plays a significant role in determining the regioselectivity and rate of reactions involving indole derivatives.
Bulky substituents at positions adjacent to a reactive site can impede the approach of reagents, leading to lower reaction rates and yields. For instance, sterically hindered indoles, such as those with a methyl group at the C2 position, have shown lower reactivity in some catalytic reactions. rsc.org
In the Larock heteroannulation for synthesizing 2,3-disubstituted indoles, steric effects often dictate the regioselectivity. The bulkier substituent of the alkyne reactant generally ends up at the C2 position of the resulting indole. nih.gov
The introduction of bulky groups can also be a deliberate strategy to control the stereochemical outcome of a reaction, particularly in the synthesis of atropisomers where restricted rotation around a single bond leads to axial chirality. nih.govwikipedia.org
The combined influence of these effects is summarized in the following table:
| Substituent Property | Position on Indole Ring | General Effect on Reactivity |
| Electron-Donating | 5-position | Increased nucleophilicity, higher yields in electrophilic reactions. rsc.org |
| Electron-Withdrawing | 5-position | Decreased nucleophilicity, lower yields in electrophilic reactions. rsc.org |
| Steric Bulk | 2-position | Can decrease reactivity due to steric hindrance. rsc.org |
| Steric Bulk | Ortho position of N1-phenyl ring | Can create a rotational barrier, potentially leading to atropisomerism. nih.gov |
Conformational Analysis and Its Implications for Properties
The three-dimensional structure, or conformation, of this compound and its analogues is critical in determining their physical and chemical properties. Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted through rotation around single bonds. fiveable.melumenlearning.com For N-arylindoles, a key conformational feature is the rotation around the N1-C(phenyl) bond.
The dihedral angle between the plane of the indole ring and the N1-phenyl ring is a defining characteristic of these molecules. nih.gov This angle is largely dictated by the steric interactions between the substituents on the ortho positions of the phenyl ring and the C2 and C7 positions of the indole nucleus. nih.gov In many crystal structures of related N-phenylsulfonyl indole derivatives, the phenyl ring is nearly orthogonal to the indole ring system, with dihedral angles often observed in the range of 77-89°. nih.govnih.gov
The rotation around the N-aryl bond is not always free. A significant energy barrier to rotation can exist, particularly when there are bulky substituents at the ortho positions of the phenyl ring. nih.gov This restricted rotation can give rise to stable conformers known as atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. wikipedia.org The energy barrier for this rotation is influenced by the size of the ortho substituent, with larger groups leading to higher rotational barriers. nih.gov
Computational methods, such as Density Functional Theory (DFT), are valuable tools for studying the conformational preferences of these molecules. DFT calculations can be used to determine the optimized geometries of different conformers, calculate the energy barriers for their interconversion, and predict the most stable conformations. nih.gov For example, calculations on N-aryl-2-iminoazacycloalkanes have shown that the aryl ring is typically twisted with respect to the heterocyclic ring in the ground state. nih.gov
The conformation of these molecules has direct implications for their properties:
Crystal Packing: The shape of the molecule influences how it packs in a solid state, affecting properties like melting point and solubility. Intermolecular interactions such as C-H···π and π–π stacking are often observed in the crystal structures of indole derivatives and are dependent on their conformation. nih.gov
Reactivity: The accessibility of reactive sites on the indole ring can be affected by the molecule's conformation. A particular conformer might shield a reactive site, thus lowering its reactivity.
The table below summarizes key aspects of the conformational analysis of N-arylindoles.
| Conformational Feature | Influencing Factors | Implications for Properties |
| N1-C(phenyl) Dihedral Angle | Steric hindrance from ortho-substituents on the phenyl ring and C2/C7 substituents on the indole ring. nih.gov | Affects molecular shape, crystal packing, and potential for atropisomerism. wikipedia.orgnih.gov |
| Rotational Barrier around N1-C(phenyl) bond | Size of ortho-substituents on the phenyl ring. nih.gov | High barriers can lead to the existence of stable atropisomers. wikipedia.org |
| Ring Conformation (if applicable) | Substituents on saturated portions of fused ring systems. | Can lead to diastereomers with different stabilities and reactivities. nih.gov |
Chirality and Stereochemistry in Derivatives (if applicable)
Chirality, the property of a molecule being non-superimposable on its mirror image, can be a significant feature in derivatives of this compound. nih.gov While the parent compound itself is achiral, the introduction of certain structural features can lead to chiral molecules.
One of the most relevant forms of chirality in this class of compounds is atropisomerism . wikipedia.org This phenomenon occurs when there is hindered rotation around a single bond, in this case, the N1-C(phenyl) bond. wikipedia.orgnih.gov If there are sufficiently bulky substituents at the ortho positions of the N-phenyl ring and/or at the C2 and C7 positions of the indole, the free rotation around this bond can be restricted. This restriction creates a high enough energy barrier to allow for the isolation of individual rotational isomers (rotamers), which are enantiomers or diastereomers. wikipedia.org These stable atropisomers possess axial chirality. nih.gov
The stability of atropisomers is classified based on their rotational energy barrier. academie-sciences.fr
Class 1: Rotational barrier <20 kcal/mol; rapid interconversion.
Class 2: Rotational barrier between 20 and 28 kcal/mol; interconversion can take from hours to months.
Class 3: Rotational barrier >28 kcal/mol; these are configurationally stable for long periods (a year or more). academie-sciences.fr
The synthesis of axially chiral N-arylindoles is an active area of research, with catalytic asymmetric methods being developed to produce these compounds with high enantioselectivity. pku.edu.cnnih.gov Chiral phosphoric acids, for example, have been used as catalysts in reactions that generate atropisomeric N-arylindoles. nih.gov
Another potential source of chirality would be the introduction of a stereocenter, for instance, by adding a chiral substituent to the molecule or through a reaction that creates a new chiral center on the indole scaffold. The stereoselective synthesis of 2,3-disubstituted indoles can lead to products with one or more chiral centers, and the stereochemistry of these centers can have a profound impact on the molecule's properties. nih.gov
The stereochemistry of these derivatives is important because different stereoisomers can exhibit distinct biological activities and physical properties.
| Type of Chirality | Structural Requirement | Method of Generation/Control |
| Atropisomerism (Axial Chirality) | Bulky substituents on ortho-positions of the N-phenyl ring and/or C2/C7 of the indole ring, causing hindered rotation. wikipedia.orgnih.gov | Catalytic asymmetric synthesis, dynamic kinetic resolution. nih.gov |
| Central Chirality | Presence of a tetrahedral carbon atom bonded to four different groups. | Asymmetric synthesis, use of chiral starting materials. nih.gov |
Computational Approaches to Structure-Property Relationships
Computational chemistry provides powerful tools for investigating the structure-property relationships of this compound and its analogues. These methods allow for the detailed examination of electronic structure, molecular geometry, and energetics, offering insights that can be difficult to obtain through experimental means alone. researchgate.net
Density Functional Theory (DFT) is a widely used computational method for studying indole derivatives. niscpr.res.in DFT calculations can be employed to:
Optimize Molecular Geometries: Determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding conformational preferences. researchgate.net
Calculate Electronic Properties: Predict properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net The MEP can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which helps in predicting sites of reactivity. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.in
Simulate Spectroscopic Data: Calculate theoretical vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis), which can be compared with experimental spectra to confirm the structure of synthesized compounds. researchgate.nettandfonline.com
Determine Reaction Energetics: Calculate the energy barriers for chemical reactions, helping to elucidate reaction mechanisms and predict the feasibility of different reaction pathways. rsc.org
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical or chemical property. While specific QSPR studies on this compound are not prevalent in the literature, the general approach involves calculating a set of molecular descriptors (e.g., steric, electronic, topological) and using statistical methods to find a quantitative relationship with an observed property.
Hirshfeld Surface Analysis is another computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, it is possible to identify and analyze interactions such as hydrogen bonds and π-π stacking, which govern the crystal packing and influence physical properties like melting point. nih.govresearchgate.net
The table below highlights some key computational approaches and their applications in studying indole derivatives.
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Geometry Optimization | Stable conformations, bond parameters. researchgate.net |
| Electronic Structure Calculation | Electron density distribution, HOMO-LUMO gap, molecular electrostatic potential. researchgate.netniscpr.res.in | |
| Vibrational Analysis | Predicted IR and Raman spectra for structural confirmation. tandfonline.com | |
| Reaction Mechanism Studies | Transition state energies, reaction pathways. rsc.org | |
| Hirshfeld Surface Analysis | Analysis of Intermolecular Interactions | Visualization and quantification of crystal packing forces (e.g., hydrogen bonds, π-π stacking). nih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulation of Electronic Spectra | Prediction of UV-Vis absorption wavelengths. researchgate.net |
These computational methods, often used in conjunction with experimental studies, provide a comprehensive understanding of the structure-property relationships in the this compound family of compounds. researchgate.netresearchgate.net
Advanced Methodologies and Future Research Directions for 2 Chloro 1 Phenyl 1h Indole Chemistry
Flow Chemistry and Continuous Manufacturing for Efficient Synthesis
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. By performing reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers superior control over reaction parameters, leading to enhanced safety, consistency, and scalability. aurigeneservices.commdpi.comscielo.br The application of flow chemistry to the synthesis of 2-Chloro-1-phenyl-1H-indole could overcome many limitations of batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents.
Key advantages of a continuous flow approach for synthesizing haloindoles include:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with runaway reactions or the handling of unstable intermediates. scielo.brjst.org.in
Precise Temperature Control: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat transfer, enabling precise temperature control that can improve reaction selectivity and reduce byproduct formation. aurigeneservices.com
Improved Mixing: Rapid and efficient mixing in flow reactors can accelerate reaction rates and improve yields compared to batch reactors, where mixing can be inconsistent. scielo.br
Scalability: Scaling up a flow process, a practice known as "scaling out," involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward and predictable than re-optimizing a batch process for larger vessels. researchgate.net
Automation: Flow systems are readily automated, allowing for high-throughput screening of reaction conditions and unattended operation, which can accelerate process development and manufacturing. mdpi.com
A notable application in indole (B1671886) synthesis is the Fischer indole synthesis, which can be adapted to a continuous-flow setup. For a compound like this compound, a multi-step flow synthesis could be envisioned, telescoping several reaction steps without the need for intermediate isolation and purification. nih.gov For instance, the Larock indole synthesis, which can be used to form substituted indoles, has been successfully implemented in flow systems using packed-bed reactors with heterogeneous catalysts. armchemfront.com This approach minimizes metal leaching into the product stream and simplifies purification.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Volume | Liters to cubic meters | Microliters to milliliters |
| Heat Transfer | Slow, inefficient | Rapid, highly efficient |
| Mixing | Mechanical stirring, often inefficient | Diffusion-based, highly efficient |
| Safety Profile | Higher risk with hazardous reagents | Inherently safer due to small volumes |
| Process Control | Difficult to precisely control | Excellent control over temperature, pressure, time |
| Scalability | Complex, requires re-optimization | Straightforward (scaling out) |
Electrochemical Methods for Sustainable Transformations
Electrosynthesis offers a green and powerful alternative to conventional chemical redox reactions. By using electricity as a "traceless" reagent, it can eliminate the need for stoichiometric chemical oxidants or reductants, which often generate significant waste. For the synthesis of this compound, electrochemical methods present a promising avenue for the chlorination step.
Electrochemical halogenation of N-heteroarenes has been demonstrated as a straightforward and environmentally friendly approach. researchgate.net This method typically uses simple and inexpensive halide sources, such as sodium chloride or hydrochloric acid, in an electrochemical cell. nih.gov The direct C-H halogenation of an N-phenylindole precursor could be achieved under mild, oxidant-free conditions, representing a significant improvement in sustainability. researchgate.net
Future research could focus on optimizing an electrochemical protocol for the regioselective C2-chlorination of the 1-phenyl-1H-indole precursor. Key parameters to investigate would include the electrode material, solvent, supporting electrolyte, and current density to maximize yield and selectivity.
| Feature | Description |
|---|---|
| Reagents | Simple, inexpensive halide salts (e.g., NaCl, NaBr, NH4Cl) or hydrohalic acids (HCl, HBr). researchgate.netnih.gov |
| Oxidant | Electricity (anodic oxidation). |
| Byproducts | Primarily H2 gas at the cathode, minimizing chemical waste. nih.gov |
| Conditions | Typically mild (room temperature), avoids harsh chemical oxidants. |
| Advantages | High atom economy, reduced waste, enhanced safety, high functional group tolerance. |
| Applicability | Demonstrated for a wide range of heteroarenes, including indoles and pyrroles. researchgate.net |
Photoredox Catalysis and Light-Driven Reactions
Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. princeton.edu This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates. princeton.edu This approach could be applied to both the synthesis of the this compound core and its subsequent functionalization.
For the synthesis, photoredox-mediated cyclization reactions of precursors like 2-vinylanilines have been developed to form the indole ring. acs.org Dual catalysis systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), have shown high efficiency in constructing indolines, which can be subsequently oxidized to indoles. acs.org Such methods could provide novel, energy-efficient routes to the N-phenylindole scaffold.
Furthermore, photoredox catalysis is well-suited for late-stage functionalization. For this compound, light-driven reactions could introduce new substituents at various positions on the indole ring, allowing for the rapid generation of analogues for structure-activity relationship studies. Gold-based photoredox catalysts, for example, have been used to generate carbon-centered radicals that can add to the indole core. acs.orgnih.gov
| Catalyst Type | Example Catalyst | Excitation Wavelength | Typical Application |
|---|---|---|---|
| Iridium Complex | fac-Ir(ppy)3 | Blue Light (~450 nm) | Synthesis of oxindoles from bromoanilides. rsc.org |
| Ruthenium Complex | [Ru(bpy)3]Cl2 | Blue Light (~450 nm) | General C-H functionalization. |
| Organic Dyes | Eosin Y, Methylene Blue | Green Light (~520 nm) | Hydroacylation and epoxyacylation of olefins. acs.org |
| Gold Complex | [Au2(dppm)2]Cl2 | UVA Light (~365 nm) | Radical cyclizations onto indoles. acs.org |
Biocatalysis and Enzymatic Transformations of Indoles
Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity and under environmentally benign conditions (typically in water at ambient temperature and pressure). The application of biocatalysis to the synthesis of this compound is a highly attractive future direction, particularly for achieving green and selective halogenation.
A class of enzymes known as halogenases are capable of incorporating halogen atoms onto organic molecules with high regioselectivity. nih.gov Flavin-dependent halogenases (FDHs), for example, catalyze electrophilic halogenation on electron-rich aromatic substrates. nih.govacs.org Harnessing such an enzyme could enable the direct and selective chlorination of the C2 position of a 1-phenyl-1H-indole precursor, avoiding the need for protecting groups or harsh chemical reagents. While this application to a synthetic N-phenylindole is speculative, the natural diversity of halogenases suggests that enzyme engineering and directed evolution could be used to develop a biocatalyst tailored for this specific transformation.
| Enzyme Class | Cofactor/Prosthetic Group | Mechanism Type | Typical Substrate |
|---|---|---|---|
| Flavin-Dependent Halogenases (FDHs) | FAD (Flavin Adenine Dinucleotide) | Electrophilic Halogenation (via "X+") | Electron-rich aromatics (e.g., tryptophan, pyrrole). nih.gov |
| Heme-Dependent Haloperoxidases | Heme Iron | Electrophilic Halogenation (via "X+") | Aromatic substrates. acs.org |
| Vanadium-Dependent Haloperoxidases | Vanadate | Electrophilic Halogenation (via "X+") | Aromatic substrates. acs.org |
| Non-Heme Iron/α-KG-Dependent Halogenases | Iron | Radical Halogenation (via "X•") | Unactivated aliphatic C-H bonds. frontiersin.org |
Data Science and AI-Driven Discovery in this compound Chemistry
The integration of data science, machine learning (ML), and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. mdpi.com For this compound, these computational tools can be applied to predict reaction outcomes, optimize synthetic routes, and design novel derivatives with desired properties.
Machine learning models can be trained on large datasets of chemical reactions to predict the major product of a reaction, suggest optimal conditions (catalyst, solvent, temperature), and even forecast yields. nih.govbeilstein-journals.org This predictive power can significantly reduce the number of experiments required, saving time and resources. For example, an AI model could be developed to predict the regioselectivity of chlorination on the N-phenylindole scaffold under various conditions, guiding the chemist to the most effective protocol. eurekalert.org
| Application Area | Description | Potential Impact on this compound |
|---|---|---|
| Retrosynthesis Planning | AI algorithms suggest synthetic pathways for a target molecule. | Discovery of more efficient or novel routes to the core structure. |
| Reaction Outcome Prediction | ML models predict the products and yields of a reaction. nih.govresearchgate.net | Faster optimization of synthesis and functionalization reactions. |
| Condition Optimization | Algorithms suggest optimal catalysts, solvents, and temperatures. beilstein-journals.org | Improved yield and purity, reduced development time. |
| De Novo Molecular Design | Generative models create novel molecules with desired properties. | Design of new, potentially bioactive derivatives. |
| Automated Synthesis | AI controls robotic platforms to perform multi-step syntheses. drugtargetreview.com | Rapid, automated production of compound libraries for screening. |
Exploration of Novel Reaction Pathways and Mechanisms
While classical named reactions provide a robust foundation for indole synthesis, the exploration of novel reaction pathways is crucial for accessing new chemical space and improving synthetic efficiency. For this compound, this involves both the discovery of new cyclization strategies and the development of innovative post-synthesis functionalization methods.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting the feasibility of new transformations. nih.gov By modeling transition states and reaction intermediates, researchers can gain insights into why certain pathways are favored and design catalysts or substrates to promote desired outcomes. copernicus.orgresearchgate.net For instance, computational studies could be used to explore unconventional cyclization precursors for the N-phenylindole core or to predict the most reactive sites on the this compound molecule for subsequent C-H functionalization.
Future experimental work could focus on radical-mediated pathways, which are increasingly accessible through methods like photoredox catalysis. A radical cascade process, for example, could potentially form the indole ring and install the C2-chloro substituent in a single, highly efficient step. nih.gov
| Aspect | Classical Methods (e.g., Fischer, Larock) | Potential Novel Pathways |
|---|---|---|
| Key Intermediates | Hydrazones, organopalladium species. | Radical cations, aminyl radicals, carbanions. acs.org |
| Activation Method | Thermal, strong acid/base, transition metals. | Visible light, electricity, biocatalysis. |
| Reaction Type | Condensation, cross-coupling. | Radical cascades, C-H activation, multicomponent reactions. rsc.org |
| Advantages | Well-established, predictable. | Mild conditions, high atom economy, novel bond formations. |
Sustainability and Circular Economy Aspects in Indole Research
The principles of green chemistry and the circular economy are increasingly guiding chemical research and manufacturing. nrfhh.com The goal is to design processes that minimize waste, reduce energy consumption, use renewable resources, and design products that are safe and can be recycled or degrade benignly. tandfonline.com
Applying these principles to the lifecycle of this compound involves several key considerations:
Atom Economy: Designing synthetic routes, such as multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org
Waste Prevention: Utilizing catalytic methods (e.g., biocatalysis, photoredox catalysis) and avoiding stoichiometric reagents and protecting groups. researchgate.net
Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as photochemistry and electrochemistry, reduces the energy footprint of the synthesis.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as using water as a solvent in biocatalytic or certain photoredox reactions. acs.org
Renewable Feedstocks: Exploring the use of bio-based starting materials where possible. rsc.org
The advanced methodologies discussed in this article—flow chemistry, electrochemistry, photoredox catalysis, and biocatalysis—are all inherently aligned with the principles of green chemistry. Their adoption in the synthesis and study of this compound would not only provide access to more efficient and novel chemistry but would also ensure that this research is conducted in a more sustainable and environmentally responsible manner.
| Green Chemistry Principle | Potential Application |
|---|---|
| 1. Prevention | Use of high-yield catalytic methods to minimize waste. |
| 2. Atom Economy | Employing multicomponent reactions for core synthesis. rsc.org |
| 3. Less Hazardous Syntheses | Replacing traditional chlorinating agents with electrochemical methods. |
| 4. Designing Safer Chemicals | Computational toxicology to predict and mitigate potential hazards of derivatives. |
| 5. Safer Solvents & Auxiliaries | Using water for biocatalysis or benign solvents like ethanol. rsc.org |
| 6. Design for Energy Efficiency | Utilizing photoredox and electrochemical methods at ambient temperature. |
| 7. Use of Renewable Feedstocks | Sourcing starting materials from bio-based precursors where feasible. |
| 8. Reduce Derivatives | Using regioselective enzymes to avoid protecting groups. |
| 9. Catalysis | Prioritizing photocatalysis, biocatalysis, and electrocatalysis over stoichiometric reagents. |
| 10. Design for Degradation | Designing derivatives that are biodegradable after use. |
| 11. Real-time Analysis | Implementing in-line analytics in flow chemistry for process control. |
| 12. Inherently Safer Chemistry | Using flow reactors to minimize risks of hazardous reactions. researchgate.net |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-Chloro-1-phenyl-1H-indole with high yield and purity?
Methodological Answer:
- Friedel-Crafts Alkylation : React indole derivatives with chlorinated phenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
- Suzuki-Miyaura Coupling : Use a palladium catalyst to cross-couple chloro-substituted indoles with phenylboronic acids. Optimize solvent (e.g., THF or DMF) and temperature (80–120°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
| Synthetic Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Friedel-Crafts | 65–75 | ≥95 | AlCl₃, 0°C, 3h |
| Suzuki Coupling | 70–85 | ≥98 | Pd(PPh₃)₄, 100°C |
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions. Key signals: indole NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹, N-H bend at 3400 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., [M+H]⁺ = 229.05) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for particulate control .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic byproducts (e.g., AlCl₃) with NaHCO₃ before disposal .
Advanced Research Questions
Q. How can crystallographic data contradictions in this compound derivatives be resolved?
Methodological Answer:
- Software Validation : Use ORTEP-3 or WinGX to refine X-ray diffraction data. Cross-check bond lengths/angles against the Cambridge Structural Database .
- Statistical Metrics : Apply R-factor (<0.05) and wR-factor (<0.10) thresholds to assess data reliability .
- Comparative Analysis : Align dihedral angles and intermolecular interactions (e.g., C-H···π) with structurally similar indoles (see table below) .
| Compound | Dihedral Angle (°) | Intermolecular Interaction |
|---|---|---|
| This compound | 75–86 | C-H···π, Cl···π |
| 1-(4-Methylphenyl) derivative | 58–86 | C-H···O |
Q. What computational strategies predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Validate with experimental IC₅₀ values .
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with activity data from PubChem .
- ADMET Prediction : SwissADME predicts bioavailability, metabolic stability, and toxicity .
Q. How should researchers address discrepancies in biological assay data for this compound?
Methodological Answer:
- Dose-Response Curves : Repeat assays with triplicate samples and apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values .
- Control Experiments : Use known inhibitors/agonists (e.g., indomethacin) to validate assay conditions.
- Meta-Analysis : Apply Cochran’s Q-test to evaluate heterogeneity across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
